N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide
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Overview
Description
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide is a complex organic compound with significant applications in medicinal chemistry and biochemistry. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of targeted protein degradation technologies.
Preparation Methods
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide involves several steps, including substitution, click reaction, and addition reaction . The starting material, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, undergoes these reactions to form the final product. Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various analogs.
Scientific Research Applications
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a ligand for cereblon, a protein involved in various cellular processes.
Medicine: Plays a role in developing drugs for treating diseases like cancer by targeting specific proteins for degradation
Mechanism of Action
The compound exerts its effects by binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for the development of proteolysis-targeting chimeras (PROTACs), which are used to degrade disease-causing proteins .
Comparison with Similar Compounds
Similar compounds include:
Thalidomide: Known for its immunomodulatory effects and used in treating multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.
Lenalidomide: Another thalidomide derivative used in cancer therapy
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide stands out due to its specific modifications that enhance its binding affinity and specificity for cereblon, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C19H21N3O8 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C19H21N3O8/c23-6-7-29-8-9-30-10-15(25)20-12-3-1-2-11-16(12)19(28)22(18(11)27)13-4-5-14(24)21-17(13)26/h1-3,13,23H,4-10H2,(H,20,25)(H,21,24,26) |
InChI Key |
GYGDCEULAJFXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCO |
Origin of Product |
United States |
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